molecular formula C10H16O B3018832 (3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol CAS No. 2287281-90-5

(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol

Cat. No.: B3018832
CAS No.: 2287281-90-5
M. Wt: 152.237
InChI Key: ZRNAIHVLMQCLIG-UHFFFAOYSA-N
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Description

(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol: is a chemical compound characterized by its unique bicyclo[111]pentane structure, which is known for its rigidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol typically involves the use of bicyclo[1.1.1]pentane as a starting material. One common method includes the nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane . This method allows for the efficient construction of the bicyclo[1.1.1]pentane core with various substituents.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions and using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of different functional groups at specific positions on the bicyclo[1.1.1]pentane ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.

Major Products: The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry: In chemistry, (3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol is used as a building block for the synthesis of complex molecules. Its rigid structure makes it an ideal candidate for studying steric effects and molecular interactions.

Biology: In biological research, this compound is explored for its potential as a bioisostere, which can mimic the properties of other functional groups in drug molecules. This can lead to the development of new pharmaceuticals with improved efficacy and safety profiles.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as increased metabolic stability and reduced off-target effects.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its stability and rigidity make it suitable for applications in polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol involves its interaction with specific molecular targets. The rigid bicyclo[1.1.1]pentane core can influence the binding affinity and selectivity of the compound towards its targets. This can modulate various biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their substituents.

    Cyclobutyl derivatives: Compounds with a cyclobutyl group attached to different functional groups.

Uniqueness: (3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol stands out due to its combination of the cyclobutyl group and the bicyclo[1.1.1]pentane core. This unique structure imparts distinct physicochemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-7-9-4-10(5-9,6-9)8-2-1-3-8/h8,11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNAIHVLMQCLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C23CC(C2)(C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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